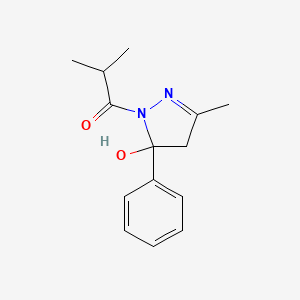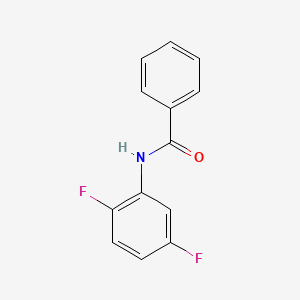
1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol, also known as IMPY, is a compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazole derivatives and has been found to exhibit interesting biological activities.
作用機序
The mechanism of action of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol involves its ability to bind to amyloid-beta plaques. This binding is thought to occur through the formation of hydrogen bonds between the hydroxyl group of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol and the carbonyl group of amyloid-beta. This binding property of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol can be utilized for imaging amyloid-beta plaques in the brain.
Biochemical and Physiological Effects:
1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been found to exhibit low toxicity and good stability in biological systems. It has been shown to have good blood-brain barrier penetration, which makes it a promising candidate for imaging amyloid-beta plaques in the brain. In addition to its diagnostic potential, 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has also been studied for its potential therapeutic applications in the treatment of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its selectivity for amyloid-beta plaques. This selectivity allows for the specific imaging of amyloid-beta plaques in the brain, which can aid in the diagnosis and monitoring of Alzheimer's disease. However, one of the limitations of using 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is its relatively low binding affinity for amyloid-beta plaques compared to other imaging agents.
将来の方向性
There are several future directions for the research on 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol. One of the areas of interest is the development of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol derivatives with increased binding affinity for amyloid-beta plaques. Another potential direction is the use of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol for the imaging of other protein aggregates in the brain, such as tau protein aggregates, which are also associated with Alzheimer's disease. Furthermore, the potential therapeutic applications of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol in the treatment of Alzheimer's disease and other neurodegenerative disorders warrant further investigation.
合成法
The synthesis of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol can be achieved through various methods. One of the commonly used methods involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium borohydride to yield the final product, 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol.
科学的研究の応用
1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential use as a diagnostic tool for Alzheimer's disease. It has been found that 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol can selectively bind to amyloid-beta plaques, which are one of the hallmarks of Alzheimer's disease. This binding property of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol can be utilized to detect the presence and distribution of amyloid-beta plaques in the brain, which can aid in the early diagnosis of Alzheimer's disease.
特性
IUPAC Name |
1-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(2)13(17)16-14(18,9-11(3)15-16)12-7-5-4-6-8-12/h4-8,10,18H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPTWLYHJAIQLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-[4-(diethylamino)-2-methylphenyl]-3-methoxy-2-naphthamide](/img/structure/B5083687.png)

![3-[(3,4-dihydro-1H-isochromen-1-ylcarbonyl)oxy]-N,N-diethyl-N-methyl-1-butanaminium iodide](/img/structure/B5083696.png)
![N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B5083703.png)
![(3R*,4R*)-1-(4-isopropylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5083708.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5083712.png)
![2-chloro-5-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5083715.png)

![5-{3-allyl-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5083736.png)

![(2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5083746.png)

![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5083765.png)
![dimethyl 2-({[(4'-methyl-4-biphenylyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5083768.png)